molecular formula C17H19N5O2S3 B4644597 2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide

2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide

Cat. No. B4644597
M. Wt: 421.6 g/mol
InChI Key: MFWXGPBTQYYZJD-UHFFFAOYSA-N
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Description

The compound is a complex molecule that likely exhibits multifunctional properties due to the presence of various functional groups such as triazole, benzothiazole, thioether, and acetamide. These groups are known for their relevance in pharmaceutical chemistry and materials science.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, starting with the preparation of core structures followed by successive functionalization. For instance, derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide have been synthesized, highlighting the modular approach to assembling molecules with diverse functional groups (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds containing benzothiazole and triazole rings is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. The precise arrangement of atoms within the molecule influences its chemical behavior and potential applications. For example, the structure of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives has been elucidated using these techniques (P. Yu et al., 2014).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available literature, compounds containing the 1,2,4-triazole ring have been proven to exhibit significant antibacterial activity . They are being researched for their potential in dealing with microbial resistance .

Future Directions

Given the significant antibacterial activity of compounds containing the 1,2,4-triazole ring , further investigations on this scaffold could harness its optimum antibacterial potential. The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S3/c1-2-8-22-14(20-21-16(22)25-11-15(24)18-7-9-23)10-26-17-19-12-5-3-4-6-13(12)27-17/h2-6,23H,1,7-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXGPBTQYYZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCCO)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide

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